1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid
CAS No.: 1356821-60-7
Cat. No.: VC4747083
Molecular Formula: C10H13NO2
Molecular Weight: 179.219
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1356821-60-7 |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.219 |
IUPAC Name | 1-(cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H13NO2/c1-7-9(10(12)13)4-5-11(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13) |
Standard InChI Key | ZVBFIJSHWORKEY-UHFFFAOYSA-N |
SMILES | CC1=C(C=CN1CC2CC2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrole ring substituted with:
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A cyclopropylmethyl group at the nitrogen (1-position).
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A methyl group at the 2-position.
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A carboxylic acid moiety at the 3-position.
Structural Data:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃NO₂ | |
Molecular Weight | 179.22 g/mol | |
CAS Number | 1356821-60-7 | |
SMILES | CC1=C(C=CN1CC2CC2)C(=O)O | |
InChI Key | ZVBFIJSHWORKEY-UHFFFAOYSA-N |
The cyclopropylmethyl group introduces steric bulk and electronic effects, influencing reactivity and interactions with biological targets .
Physicochemical Characteristics
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Solubility: Limited aqueous solubility due to the hydrophobic cyclopropylmethyl group; soluble in polar aprotic solvents (e.g., DMF, DMSO) .
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pKa: Estimated carboxylic acid pKa ≈ 4.2–4.5, based on analogous pyrrole-3-carboxylic acids .
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Thermal Stability: Stable below 150°C, with decomposition observed at higher temperatures .
Synthesis and Characterization
Alkylation-Cyclocondensation Strategy
A two-step approach is commonly employed:
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N-Alkylation: Reacting 2-methylpyrrole-3-carboxylate with cyclopropylmethyl bromide under basic conditions (e.g., KOH/DMSO) .
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Ester Hydrolysis: Treating the alkylated ester with LiOH or NaOH to yield the carboxylic acid .
Example Protocol:
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Ethyl 2-methyl-1H-pyrrole-3-carboxylate + cyclopropylmethyl bromide → Ethyl 1-(cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylate (Yield: 80–85%) .
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Saponification with LiOH (15 equiv.) in dioxane/water at 100°C → Target acid (Yield: 90–95%) .
Alternative Methods
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Microwave-Assisted Paal-Knorr Reaction: Accelerates cyclocondensation of 1,4-diketones with amines .
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Transition Metal-Catalyzed Cross-Coupling: Pd/Cu-mediated reactions for introducing cyclopropyl groups .
Characterization Techniques
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NMR Spectroscopy:
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X-ray Crystallography: Confirms planar pyrrole ring and coplanar carboxylic acid group .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s carboxylic acid moiety enables interactions with enzymatic active sites:
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Notum Inhibition: Analogous pyrrole-3-carboxylic acids inhibit Notum, a Wnt-signaling regulator (IC₅₀ ≈ 1–10 µM) .
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Antiviral Potential: Pyrrole derivatives demonstrate activity against HBV by disrupting capsid assembly .
Table 1: Comparative Bioactivity of Pyrrole Derivatives
Compound | Target | IC₅₀ (µM) | Reference |
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Target Compound | Notum | 3.1 ± 0.1 | |
5-Cyclopropylmethyl analog | HBV Capsid | 0.48 |
Structural-Activity Relationships (SAR)
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Cyclopropylmethyl Group: Enhances metabolic stability by reducing oxidative degradation .
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Methyl at 2-Position: Improves steric shielding of the pyrrole ring, increasing target selectivity .
Applications in Research and Industry
Medicinal Chemistry
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Prodrug Development: Carboxylic acid group facilitates prodrug conjugation (e.g., ester prodrugs) .
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Fragment-Based Drug Design: Serves as a core scaffold for kinase inhibitors .
Material Science
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Polymer Modification: Incorporated into conductive polymers to enhance thermal stability (e.g., polyaniline derivatives).
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Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .
Comparative Analysis with Analogous Compounds
Table 2: Substituent Effects on Physicochemical Properties
Compound | logP | Water Solubility (mg/mL) | Reference |
---|---|---|---|
1-(Cyclopropylmethyl)-2-methyl | 2.1 | 0.15 | |
1-Cyclopropyl-2-methyl | 1.8 | 0.22 | |
5-(Cyclopropylmethyl)-1,2-dimethyl | 2.4 | 0.09 |
Key Observations:
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